molecular formula C12H19NO5 B2556966 6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 1803608-20-9

6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No. B2556966
CAS RN: 1803608-20-9
M. Wt: 257.286
InChI Key: KOEYCRLDXMOAJA-UHFFFAOYSA-N
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Description

“6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid” is a chemical compound with the molecular weight of 257.29 . It is a solid substance stored in dry conditions at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO5/c1-11(2,3)18-10(16)13-4-8(9(14)15)12(5-13)6-17-7-12/h8H,4-7H2,1-3H3,(H,14,15) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in dry conditions at room temperature .

Scientific Research Applications

Synthesis Techniques and Derivatives

  • The compound tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate and its derivatives have been synthesized and investigated for potential biological activities. This synthesis is considered a pathway to produce biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
  • A method for synthesizing tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate efficiently and on a large scale has been described. This compound and related intermediates are vital for further selective derivations, offering access to novel chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Molecular Structure and Analysis

  • The molecular structure and absolute configuration of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one and its esters were analyzed using NMR spectroscopy. The study highlights the importance of structural determination in understanding the properties of such complex molecules (Jakubowska et al., 2013).
  • Conformational studies of 3,6-dihydro-2H-1,4-oxazin-2-one fragment in 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers have been performed, revealing the significance of unnatural cyclic α-amino acids in searching for biologically active compounds and macromolecules (Żesławska et al., 2017).

Synthesis of Analogues and Derivatives

  • Efficient and practical synthesis methods for the C-10 substituent of DV-7751, a novel quinolone carboxylic acid, have been established. These methods involve optical resolution or microbial reduction, providing pathways for the creation of enantiomerically pure compounds (Miyadera et al., 2000).
  • The synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, were described. The structural analysis was conducted using NMR spectroscopy and single crystal X-ray diffraction analysis, showcasing the compound's unique bicyclo[2.2.2]octane structure (Moriguchi et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H315 and H319, which mean it may cause skin irritation and serious eye irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-4-8(9(14)15)12(5-13)6-17-7-12/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEYCRLDXMOAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid

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